molecular formula C10H15ClN4O B8445381 2-Isopropylamino-7-methyl-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one hydrochloride CAS No. 122113-10-4

2-Isopropylamino-7-methyl-5,7-dihydro-6H-pyrrolo(2,3-d)pyrimidin-6-one hydrochloride

Cat. No. B8445381
Key on ui cas rn: 122113-10-4
M. Wt: 242.70 g/mol
InChI Key: ORUWXXSBRORKSJ-UHFFFAOYSA-N
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Patent
US05304555

Procedure details

0.49 g (2.4 mmoles) of 2-isopropylamino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo[2,3-d]pyrimidine was dissolved in 30 ml of toluene, and hydrogen chloride gas was blown into the solution. The solution was concentrated under reduced pressure, and then washed with hexane to give 0.53 g (yield 92%) of the desired compound.
Name
2-isopropylamino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo[2,3-d]pyrimidine
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[N:6]=[CH:7][C:8]2[CH2:13][C:12](=[O:14])[N:11]([CH3:15])[C:9]=2[N:10]=1)([CH3:3])[CH3:2].[ClH:16]>C1(C)C=CC=CC=1>[ClH:16].[CH:1]([NH:4][C:5]1[N:6]=[CH:7][C:8]2[CH2:13][C:12](=[O:14])[N:11]([CH3:15])[C:9]=2[N:10]=1)([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
2-isopropylamino-5,6-dihydro-7-methyl-6-oxo(7H)pyrrolo[2,3-d]pyrimidine
Quantity
0.49 g
Type
reactant
Smiles
C(C)(C)NC=1N=CC2=C(N1)N(C(C2)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)NC=1N=CC2=C(N1)N(C(C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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